Dexanabinol

Übersicht

Beschreibung

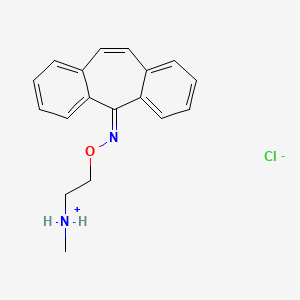

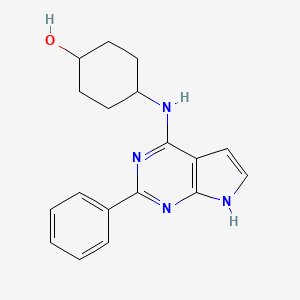

Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative in development by e-Therapeutics plc . It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210 . Unlike other cannabinoid derivatives, HU-211 does not act as a cannabinoid receptor agonist, but instead as an NMDA antagonist .

Synthesis Analysis

This compound has been synthesized through various methods. For instance, a scalable total synthesis of axially-chiral cannabinols (ax-CBNs), which are unnatural and unknown isomers of cannabinol (CBN), has been reported . Glycinate ester-type water-soluble derivatives of this compound were synthesized and evaluated as prodrugs or congeners .Molecular Structure Analysis

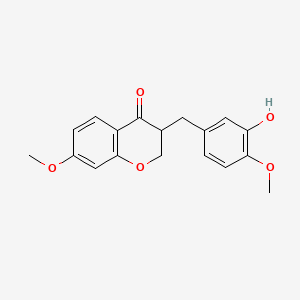

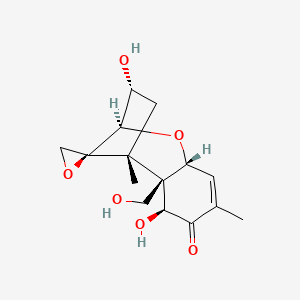

This compound has a molecular formula of C25H38O3 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .Physical And Chemical Properties Analysis

This compound has an average mass of 386.576 Da and a monoisotopic mass of 386.282095084 Da . More detailed physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Dexanabinol: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Krebsbehandlung: this compound wurde in klinischen Studien auf sein Potenzial zur Behandlung von Hirn- und soliden Tumoren untersucht. Es wurde durch intravenöse Verabreichung und orale Dosierung untersucht, wobei laufende Forschungen seine Wirksamkeit bei der Bekämpfung verschiedener Krebsarten, einschließlich des hepatozellulären Karzinoms und des Pankreaskrebs, erforschen .

Neuroprotektion: Untersuchungen haben gezeigt, dass this compound in niedrigen Konzentrationen neuroprotektive Wirkungen zeigt. Es wurde unter Verwendung eines mikrophysiologischen Modells eines Rattenperiphernerven, bekannt als Nerv-auf-einem-Chip, getestet, um neurotoxische Wirkungen bestimmter Behandlungen zu verhindern .

Entzündungshemmendes Mittel: Die Fähigkeit von this compound, die NFκB-Kerntranslokation sowie die Phosphorylierung und den Abbau von IκB zu hemmen, deutet auf seine Verwendung als entzündungshemmendes Mittel hin. Dies könnte möglicherweise die NFκB-transkriptionelle Aktivität und die Anhäufung von mRNA der Zielgene reduzieren .

Pharmakokinetik des ZNS: Studien konzentrierten sich auch auf die Pharmakokinetik von this compound im zentralen Nervensystem (ZNS), um sein Sicherheitsprofil und seine Verarbeitung im ZNS zu beurteilen. Dies ist entscheidend für das Verständnis seiner potenziellen therapeutischen Anwendungen .

Antitumormittel: Seine Auswahl für die Untersuchung als Antitumormittel basiert auf seiner Fähigkeit, wichtige Wege zu hemmen, die an Tumorwachstum und -überleben beteiligt sind, was es zu einem Kandidaten für weitere Forschung in der Onkologie macht .

Rechtlicher Status und Regulierung: Das Verständnis des rechtlichen Status und der Regulierung von this compound ist für seine Anwendung in der wissenschaftlichen Forschung unerlässlich, da dies seine Verfügbarkeit und den Umfang der durchführbaren Studien beeinflusst .

Wirkmechanismus

Target of Action

Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative . Instead, it primarily targets the N-methyl-D-aspartate (NMDA) receptors and Tumor Necrosis Factor (TNF) . The NMDA receptors play a crucial role in controlling synaptic plasticity and memory function, while TNF is a cell signaling protein (cytokine) involved in systemic inflammation .

Mode of Action

This compound acts as a non-competitive antagonist of the NMDA receptors . This means it binds to a site on the receptor distinct from the active site, inhibiting the receptor’s activity without blocking the receptor itself . Additionally, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-kB), which plays a key role in regulating the immune response to infection .

Biochemical Pathways

It’s known that by antagonizing nmda receptors and inhibiting nf-kb, this compound can impact a variety of cellular processes, including neuronal signaling and immune response .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It was found that this compound displays a rapid half-life (t ½α) of 2–3 minutes and a slow half-life (t ½β) of 8.5–9.5 hours . Systemic exposure to this compound increased with dosage, and the compound was present in appreciable levels in the cerebrospinal fluid (CSF), implying the possibility of exposure of intracranial tumors to the drug .

Result of Action

This compound’s action results in neuroprotective and anticonvulsant effects . By antagonizing NMDA receptors, it can help regulate neuronal signaling and potentially protect neurons from damage . Its inhibition of NF-kB suggests potential anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics and efficacy can be affected by the method of administration . In clinical trials, this compound was administered via a 3-hour intravenous infusion

Safety and Hazards

Dexanabinol has been tested in clinical trials for safety. It was administered weekly by intravenous infusion and was found to be safe and well-tolerated up to 28 mg/kg in brain cancer patients . The most common drug-related toxicities were the depressed level of consciousness and lightheadedness, diarrhea, itching, fatigue, chest discomfort, and tingling in the mouth .

Eigenschaften

IUPAC Name |

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQJFGMEZBFMNV-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150235 | |

| Record name | Dexanabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112924-45-5 | |

| Record name | Dexanabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexanabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexanabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexanabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112924-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXANABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.